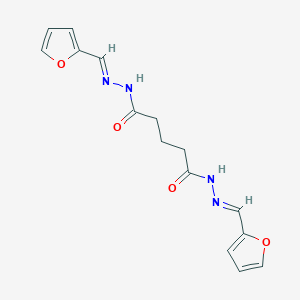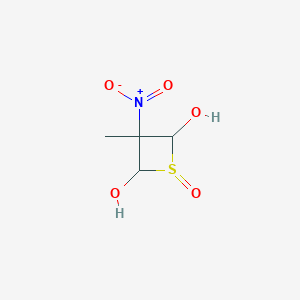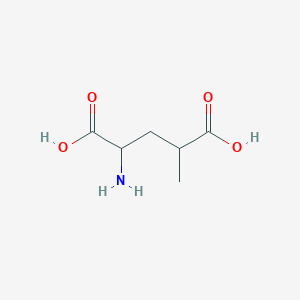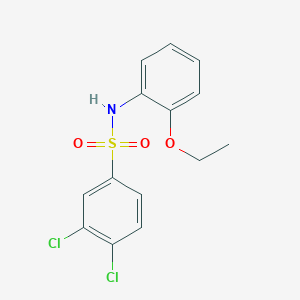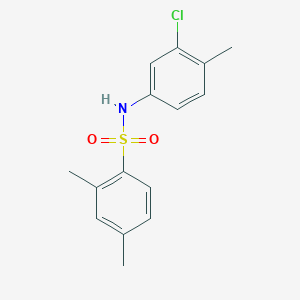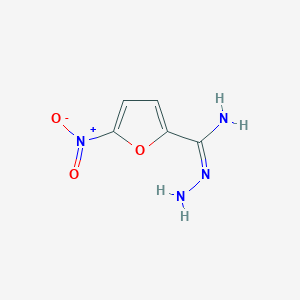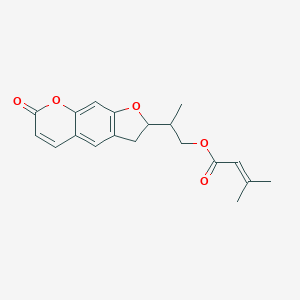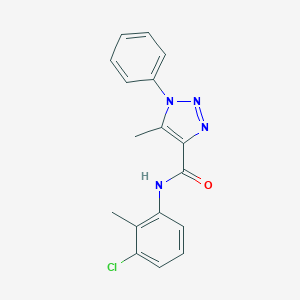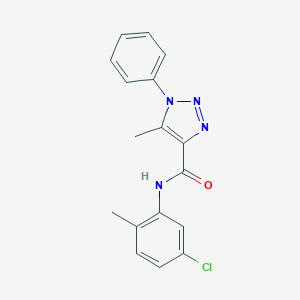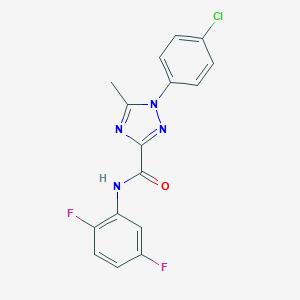
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole antifungal agents. It has been extensively studied for its potential use as an antifungal drug due to its broad-spectrum activity against various fungal species.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves inhibition of the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols in the fungal cell membrane, resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has low toxicity towards mammalian cells. However, it has been shown to have some adverse effects on liver function and can cause hepatotoxicity in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad-spectrum activity against various fungal species. It is also relatively easy to synthesize and has a high yield. However, its adverse effects on liver function can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide. One direction is to study its potential use in the treatment of other diseases such as cancer and tuberculosis. Another direction is to explore its mechanism of action in more detail and investigate potential drug interactions. Additionally, future research could focus on developing more effective and less toxic derivatives of 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chlorophenyl hydrazine with 2,5-difluorobenzonitrile, followed by the reaction with methyl isocyanate. The reaction is carried out in the presence of a catalyst such as potassium carbonate and a solvent such as dimethyl sulfoxide. The yield of the synthesis process is reported to be around 60-70%.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its antifungal activity. It has been shown to be effective against various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been studied for its potential use in the treatment of other diseases such as cancer and tuberculosis.
Propriétés
Formule moléculaire |
C16H11ClF2N4O |
|---|---|
Poids moléculaire |
348.73 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)12-5-2-10(17)3-6-12)16(24)21-14-8-11(18)4-7-13(14)19/h2-8H,1H3,(H,21,24) |
Clé InChI |
OLOINVDQDNYWRN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)F)F |
SMILES canonique |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)
